Bicyclo[3.3.1]nonan-3-amine hydrochloride
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Overview
Description
Bicyclo[3.3.1]nonan-3-amine hydrochloride is a chemical compound with the CAS Number: 19388-64-8 . It has a molecular weight of 175.7 . The IUPAC name for this compound is bicyclo [3.3.1]nonan-3-amine hydrochloride .
Synthesis Analysis
The synthesis of unsaturated bicyclo[3.3.1]nonane derivatives has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Molecular Structure Analysis
The InChI code for Bicyclo[3.3.1]nonan-3-amine hydrochloride is 1S/C9H17N.ClH/c10-9-5-7-2-1-3-8 (4-7)6-9;/h7-9H,1-6,10H2;1H . This provides a standardized digital representation of the molecular structure.Physical And Chemical Properties Analysis
Bicyclo[3.3.1]nonan-3-amine hydrochloride is a powder at room temperature .Scientific Research Applications
Anticancer Chemotherapeutics
- Field : Medicinal Chemistry
- Application : Bicyclo[3.3.1]nonane derivatives have been explored for their potential as anticancer chemotherapeutics . They are attractive to researchers due to their exceptional characteristics compared to other moieties .
- Methods : The review article discusses several synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues . One such method involves the reaction between carvone and ethyl acetoacetate (EAA) to form bicyclo[3.3.1]nonane moieties .
Asymmetric Catalysis
- Field : Organic Chemistry
- Application : Derivatives of bicyclo[3.3.1]nonane are used in asymmetric catalysis . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an enantioselective or diastereoselective manner.
Ion Receptors
- Field : Biochemistry
- Application : Bicyclo[3.3.1]nonane derivatives have been used as ion receptors . Ion receptors are molecules that can bind and transport ions across cell membranes, playing a crucial role in biological processes.
Crystallographic Studies
- Field : Crystallography
- Application : Bicyclo[3.3.1]nonane derivatives have been used in crystallographic studies . These studies help in understanding the atomic and molecular structure of crystals.
- Methods : The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities are presented . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .
Metallocycles
- Field : Inorganic Chemistry
- Application : Bicyclo[3.3.1]nonane derivatives have been used in the construction of metallocycles . Metallocycles are cyclic compounds that contain metal atoms in the ring.
Molecular Tweezers
- Field : Supramolecular Chemistry
- Application : Bicyclo[3.3.1]nonane derivatives have been used as molecular tweezers . Molecular tweezers are a type of supramolecular host molecule that can selectively bind guest molecules, making them useful in a variety of applications, including sensing and catalysis.
Safety And Hazards
The safety information for Bicyclo[3.3.1]nonan-3-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
bicyclo[3.3.1]nonan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-9-5-7-2-1-3-8(4-7)6-9;/h7-9H,1-6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIRTIOQDFPMSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.3.1]nonan-3-amine hydrochloride |
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